An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrazole-3-carboxylic Acid
An In-depth Technical Guide to the Chemical Properties of 1-Methyl-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules.[1][2] Its pyrazole (B372694) core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a common scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of 1-methyl-1H-pyrazole-3-carboxylic acid, along with generalized experimental protocols for its synthesis, purification, and analysis. This document is intended to be a valuable resource for researchers and professionals in the fields of drug discovery, agrochemical development, and materials science.
Chemical and Physical Properties
The fundamental chemical and physical properties of 1-methyl-1H-pyrazole-3-carboxylic acid are summarized in the tables below. These data have been compiled from various chemical databases and supplier information.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₆N₂O₂ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| CAS Number | 25016-20-0 | [5] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 150-152 °C | |
| Boiling Point | 306.9 °C at 760 mmHg | |
| Density | 1.34 g/cm³ | |
| pKa | 4.05 ± 0.10 (Predicted) |
Table 2: Spectroscopic Data
| Spectroscopic Technique | Data | Reference |
| ¹H NMR | A spectrum is available. | [5] |
| ¹³C NMR | Data is available for related structures. | [6] |
| Infrared (IR) Spectroscopy | An FTIR spectrum is available. | [5] |
| Mass Spectrometry (MS) | GC-MS data is available; top peaks at m/z 109 and 126. | [5] |
Experimental Protocols
The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of 1-methyl-1H-pyrazole-3-carboxylic acid. These are based on common laboratory practices for similar compounds and should be adapted and optimized for specific experimental conditions.
Synthesis: Hydrolysis of Methyl 1-Methyl-1H-pyrazole-3-carboxylate
A common route to 1-methyl-1H-pyrazole-3-carboxylic acid is through the hydrolysis of its corresponding methyl ester.
Materials:
-
Methyl 1-methyl-1H-pyrazole-3-carboxylate
-
Sodium hydroxide (B78521) (NaOH) or Lithium hydroxide (LiOH)
-
Methanol (B129727) or Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve methyl 1-methyl-1H-pyrazole-3-carboxylate in a mixture of methanol (or ethanol) and water.
-
Hydrolysis: Add a solution of sodium hydroxide or lithium hydroxide to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Once the reaction is complete, remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate to remove any unreacted ester.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with 1 M HCl. A precipitate should form.
-
-
Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude 1-methyl-1H-pyrazole-3-carboxylic acid.
Purification: Recrystallization
Recrystallization is a standard technique to purify the crude product.
Materials:
-
Crude 1-methyl-1H-pyrazole-3-carboxylic acid
-
A suitable solvent (e.g., ethanol, water, or a mixture thereof)
Procedure:
-
Solvent Selection: Determine an appropriate solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: In a flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.[7][8]
Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC can be used to assess the purity of the synthesized compound. The following is a general reverse-phase HPLC method that can be adapted.
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, increasing over time to elute the compound. For example, 10% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Prepare a standard solution of a known concentration of 1-methyl-1H-pyrazole-3-carboxylic acid in the mobile phase.
-
Prepare the sample solution by dissolving the synthesized product in the mobile phase to a similar concentration.
Role in Drug Development and Research
1-Methyl-1H-pyrazole-3-carboxylic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries.[1][2] For instance, it has been used in the synthesis of inhibitors of Stearoyl-CoA Desaturase (SCD1 and SCD5), which are targets for metabolic disorders.[2] The pyrazole scaffold is a well-established pharmacophore, and modifications of the carboxylic acid group and the pyrazole ring can lead to a diverse range of biologically active compounds.
As of the current literature, there is no significant evidence to suggest that 1-methyl-1H-pyrazole-3-carboxylic acid itself has a direct role in specific biological signaling pathways. Its importance lies in its utility as a versatile starting material for the synthesis of new chemical entities with potential therapeutic applications.
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and purification of 1-methyl-1H-pyrazole-3-carboxylic acid and a conceptual representation of its role as a chemical building block.
Caption: A logical workflow for the synthesis and purification of 1-methyl-1H-pyrazole-3-carboxylic acid.
Caption: Conceptual diagram of 1-methyl-1H-pyrazole-3-carboxylic acid as a versatile building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 8. mt.com [mt.com]
